An In-Depth Technical Guide to the Synthesis of 3-amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide
An In-Depth Technical Guide to the Synthesis of 3-amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of two plausible and robust synthetic routes for the preparation of 3-amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide, a molecule of interest in medicinal chemistry due to the prevalence of the benzofuran scaffold in a wide range of biologically active compounds.[1][2][3][4] The protocols described herein are designed for researchers, scientists, and drug development professionals, with a focus on the underlying chemical principles and practical considerations for successful synthesis.
I. Strategic Approaches to Synthesis
The synthesis of the target molecule can be approached from two primary strategic directions, each with its own merits and challenges.
Route A: Late-Stage Amination
This strategy involves the initial construction of the N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide core, followed by the introduction of the amino group at the 3-position in the later stages of the synthesis. This approach is advantageous as it allows for the early installation of the desired amide functionality.
Caption: Synthetic workflow for Route A.
Route B: Early-Stage Amination Precursor
In this alternative approach, the synthesis commences with a starting material that already contains the key 3-amino-benzofuran core. The desired N-(4-methoxyphenyl)amide is then constructed in the final steps. This route leverages a known procedure for the synthesis of the 3-amino-1-benzofuran-2-carboxamide intermediate.
Caption: Synthetic workflow for Route B.
II. Detailed Synthesis Protocols
Route A: Late-Stage Amination
Step 1: Synthesis of N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide
The initial step involves the formation of an amide bond between benzofuran-2-carboxylic acid and 4-methoxyaniline. This is a standard amide coupling reaction, which can be facilitated by a variety of coupling reagents.[5][6][7]
| Reagent/Parameter | Value |
| Benzofuran-2-carboxylic acid | 1.0 eq |
| 4-Methoxyaniline | 1.1 eq |
| HATU | 1.2 eq |
| DIPEA | 2.0 eq |
| Solvent | DMF |
| Temperature | Room Temperature |
| Time | 12-24 h |
Protocol:
-
To a solution of benzofuran-2-carboxylic acid in DMF, add 4-methoxyaniline and DIPEA.
-
Cool the mixture to 0 °C and add HATU portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 2: Nitration of N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide
The introduction of a nitro group at the 3-position of the benzofuran ring is achieved through electrophilic nitration. Careful control of the reaction conditions is crucial to avoid side reactions.
| Reagent/Parameter | Value |
| N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide | 1.0 eq |
| Nitrating Agent | HNO3/H2SO4 |
| Solvent | Acetic Anhydride |
| Temperature | 0 °C to RT |
| Time | 2-4 h |
Protocol:
-
Dissolve N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide in acetic anhydride and cool to 0 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-3 hours.
-
Monitor the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.
-
Collect the precipitated solid by filtration, wash with water until neutral, and dry.
-
Recrystallize the crude product from ethanol.
Step 3: Reduction of 3-nitro-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide
The final step in this route is the reduction of the nitro group to an amine. A common and effective method for this transformation is catalytic hydrogenation.
| Reagent/Parameter | Value |
| 3-nitro-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide | 1.0 eq |
| Catalyst | Pd/C (10 mol%) |
| Hydrogen Source | H2 gas or Ammonium formate |
| Solvent | Ethanol or Methanol |
| Temperature | Room Temperature |
| Time | 4-8 h |
Protocol:
-
To a solution of 3-nitro-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide in ethanol, add Pd/C catalyst.
-
If using H2 gas, purge the reaction vessel with hydrogen and maintain a positive pressure.
-
If using ammonium formate, add it to the reaction mixture.
-
Stir the reaction vigorously at room temperature for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography or recrystallization.
Route B: Early-Stage Amination Precursor
Step 1: Synthesis of 3-amino-1-benzofuran-2-carboxamide
This key intermediate is synthesized from 2-hydroxybenzonitrile in a two-step, one-pot procedure.[8]
| Reagent/Parameter | Value |
| 2-Hydroxybenzonitrile | 1.0 eq |
| Chloroacetonitrile | 1.1 eq |
| K2CO3 | 2.0 eq |
| KOH | 2.8 eq |
| Solvent | Ethanol |
| Temperature | Reflux |
| Time | 3 h (first step), 3 h (second step) |
Protocol:
-
To a solution of 2-hydroxybenzonitrile in ethanol, add chloroacetonitrile and potassium carbonate.
-
Reflux the mixture for 3 hours to form 2-(cyanomethoxy)benzonitrile.
-
Without isolation, add potassium hydroxide to the reaction mixture and continue to reflux for another 3 hours.[8]
-
Cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated solid by filtration and dry to afford 3-amino-1-benzofuran-2-carboxamide.[8]
Step 2: Hydrolysis of 3-amino-1-benzofuran-2-carboxamide
The carboxamide is hydrolyzed to the corresponding carboxylic acid under basic conditions.
| Reagent/Parameter | Value |
| 3-amino-1-benzofuran-2-carboxamide | 1.0 eq |
| Base | Aqueous NaOH or KOH |
| Solvent | Water/Ethanol mixture |
| Temperature | Reflux |
| Time | 12-24 h |
Protocol:
-
Suspend 3-amino-1-benzofuran-2-carboxamide in an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and acidify with concentrated HCl to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry.
Step 3: Amide Coupling of 3-amino-1-benzofuran-2-carboxylic acid with 4-methoxyaniline
The final step is the formation of the amide bond between the synthesized carboxylic acid and 4-methoxyaniline, using a suitable coupling agent.
| Reagent/Parameter | Value |
| 3-amino-1-benzofuran-2-carboxylic acid | 1.0 eq |
| 4-Methoxyaniline | 1.1 eq |
| EDC | 1.2 eq |
| HOBt | 1.2 eq |
| Solvent | DMF or DCM |
| Temperature | Room Temperature |
| Time | 12-24 h |
Protocol:
-
To a solution of 3-amino-1-benzofuran-2-carboxylic acid in DMF, add 4-methoxyaniline, EDC, and HOBt.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
III. Purification and Characterization
Purification of the final product and intermediates should be performed using standard laboratory techniques. Column chromatography on silica gel is generally effective for removing impurities. Recrystallization from a suitable solvent system can be used for further purification.
Characterization of the synthesized compounds should be carried out using a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups.
IV. Safety Considerations
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle all chemicals with care, and consult the Safety Data Sheets (SDS) for each reagent before use.
-
Nitration reactions can be highly exothermic and should be performed with extreme caution, especially during the addition of the nitrating mixture.
-
Catalytic hydrogenation should be carried out in an appropriate apparatus and with proper safety precautions for handling hydrogen gas.
V. Conclusion
This guide has outlined two viable synthetic pathways for the preparation of 3-amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide. The choice of route will depend on the availability of starting materials, and the specific expertise of the researcher. Both routes employ well-established chemical transformations and provide a solid foundation for the successful synthesis of this and related benzofuran derivatives.
VI. References
-
Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. PMC.
-
Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing.
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC.
-
Mini Review on Important Biological Properties of Benzofuran Derivatives.
-
Synthesis and biological evaluation of new benzofuran carboxamide derivatives.
-
Process optimization for acid-amine coupling: a catalytic approach. Growing Science.
-
Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
-
Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its de - IJSDR.
-
Methods for the Preparation of 3-Nitrobenzofurans | Request PDF. ResearchGate.
-
Conversion of a Benzofuran Ester to an Amide through an Enamine Lactone Pathway: Synthesis of HCV Polymerase Inhibitor GSK852A. The Journal of Organic Chemistry.
-
Coupling Reagents - Aapptec Peptides.
Sources
- 1. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
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